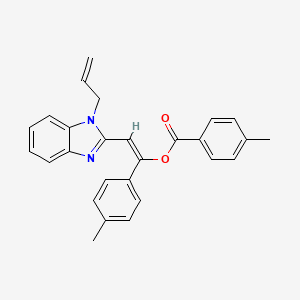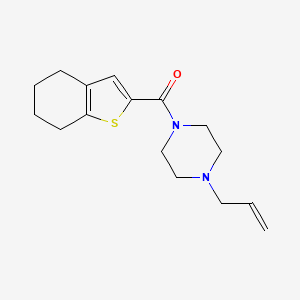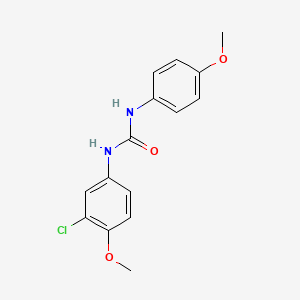
2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate, also known as ABMV, is a chemical compound that has been extensively studied in scientific research. ABMV has been found to have potential applications in various fields, including medicine, agriculture, and materials science. In
Wissenschaftliche Forschungsanwendungen
2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has been found to have potential applications in various fields of scientific research. In the field of medicine, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has been studied for its potential use as an anticancer agent. Studies have shown that 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate can induce apoptosis, or programmed cell death, in cancer cells. 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of the disease.
In the field of agriculture, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has been studied for its potential use as a pesticide. Studies have shown that 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate can effectively control the growth of certain pests, such as the cotton bollworm. 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has also been studied for its potential use as a herbicide, as it has been found to inhibit the growth of certain weeds.
In the field of materials science, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has been studied for its potential use in the development of organic light-emitting diodes (OLEDs). Studies have shown that 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate can be used as a blue-emitting material in OLEDs, which could lead to the development of more efficient and cost-effective displays.
Wirkmechanismus
The mechanism of action of 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate varies depending on its application. In the field of medicine, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate induces apoptosis in cancer cells by activating the caspase pathway, which leads to the cleavage of cellular proteins and ultimately cell death. In the treatment of Alzheimer's disease, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate inhibits the aggregation of amyloid beta peptides by binding to them and preventing them from forming toxic oligomers.
In the field of agriculture, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate acts as a pesticide by interfering with the insect's nervous system, leading to paralysis and death. As a herbicide, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate inhibits the growth of weeds by interfering with their ability to photosynthesize.
Biochemical and Physiological Effects
2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has been found to have various biochemical and physiological effects. In the field of medicine, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has also been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
In the field of agriculture, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has been found to have low toxicity towards non-target organisms, making it a safer alternative to traditional pesticides. 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has also been found to have a short half-life in the environment, reducing its impact on the ecosystem.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity towards cells and organisms. However, 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has some limitations, including its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate. In the field of medicine, further studies are needed to determine the efficacy of 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate as an anticancer agent and its potential use in the treatment of other diseases. In the field of agriculture, further studies are needed to determine the effectiveness of 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate as a pesticide and herbicide and its impact on the environment. In the field of materials science, further studies are needed to optimize the use of 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate in OLEDs and other electronic devices.
Synthesemethoden
2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate can be synthesized through a multi-step process that involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This is then reacted with 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)ethanone in the presence of a base to form 2-(1-allyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate.
Eigenschaften
IUPAC Name |
[(E)-1-(4-methylphenyl)-2-(1-prop-2-enylbenzimidazol-2-yl)ethenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2/c1-4-17-29-24-8-6-5-7-23(24)28-26(29)18-25(21-13-9-19(2)10-14-21)31-27(30)22-15-11-20(3)12-16-22/h4-16,18H,1,17H2,2-3H3/b25-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFSZKOKCNRACH-XIEYBQDHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N2CC=C)OC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\C2=NC3=CC=CC=C3N2CC=C)/OC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5316412.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5316422.png)

![2-chloro-5-[5-(2-{6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5316442.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5316447.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5316457.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B5316464.png)

![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5316469.png)
![{1-(6-methoxypyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5316473.png)
![5-({2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrol-3-yl}methylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5316476.png)

![2-(allylthio)-1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5316500.png)